4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine
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Overview
Description
4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine is a synthetic organic compound with the molecular formula C24H29N3O2. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound features a pyrimidine ring substituted with two 4-tert-butylphenoxy groups at positions 4 and 6, and an amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4,6-dichloropyrimidine.
Substitution Reaction: The dichloropyrimidine undergoes nucleophilic aromatic substitution with 4-tert-butylphenol in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the tert-butyl groups.
4,6-Dimethoxypyrimidin-2-amine: Contains methoxy groups instead of tert-butylphenoxy groups.
4,6-Dichloropyrimidin-2-amine: Precursor in the synthesis of 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine
Uniqueness
This compound is unique due to the presence of bulky tert-butylphenoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-23(2,3)16-7-11-18(12-8-16)28-20-15-21(27-22(25)26-20)29-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFLXAGHJMLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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